molecular formula C16H23FN2O4S B2775793 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797640-70-0

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2775793
CAS RN: 1797640-70-0
M. Wt: 358.43
InChI Key: BOAFSTWFGCTSCS-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is commonly known as NFPS and is used in scientific research for its potent and selective inhibition of glutamate transporter subtype 1 (GLT-1).

Scientific Research Applications

Kinase Inhibition

The discovery of kinase inhibitors for therapeutic applications has been a significant area of research. For example, Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the role of structural modification in enhancing enzyme potency and kinase selectivity. This research supports the development of targeted therapies for cancer treatment (Schroeder et al., 2009).

PET Radioligand Development

The development and optimization of PET radioligands for neurological and psychiatric disorder studies is another application area. Vuong et al. (2007) focused on the automated synthesis of [(18)F]FCWAY, a serotonin 5-HT(1A) receptor ligand, demonstrating the importance of chemical purity and specific activity in clinical studies (Vuong et al., 2007).

Serotonin Receptor Studies

Kepe et al. (2006) utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the potential of molecular imaging in understanding the pathophysiology of neurodegenerative diseases and the impact of serotonin receptors on cognitive functions (Kepe et al., 2006).

Novel Compound Synthesis

Research on the synthesis of new compounds with potential therapeutic applications is crucial. Grell et al. (1998) explored the structure-activity relationships in hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic agent for type 2 diabetes. This work exemplifies the process of designing and optimizing compounds for specific therapeutic targets (Grell et al., 1998).

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-23-15(13-4-3-5-14(17)10-13)11-18-16(20)12-6-8-19(9-7-12)24(2,21)22/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFSTWFGCTSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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